molecular formula C4H5BrN2O2S2 B2430630 (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide CAS No. 1935200-92-2

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B2430630
CAS No.: 1935200-92-2
M. Wt: 257.12
InChI Key: RTRWQIDTIMAZMP-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₄H₅BrN₂O₂S₂ and a molecular weight of 257.13 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-bromo-1,3-thiazole with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

Mechanism of Action

The mechanism of action of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1,3-thiazol-4-yl)methanesulfonamide
  • (5-Methyl-1,3-thiazol-4-yl)methanesulfonamide
  • (5-Phenyl-1,3-thiazol-4-yl)methanesulfonamide

Uniqueness

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and improve its efficacy in various applications .

Biological Activity

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₅H₄BrN₂O₂S
  • Molecular Weight : 241.16 g/mol
  • Functional Groups : Thiazole ring, bromine substitution, and methanesulfonamide group.

The presence of the bromine atom enhances its reactivity and potential biological activity, allowing for unique interactions with biological targets compared to similar compounds .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation .
  • Antimicrobial Activity : It exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains .
  • Cytotoxic Effects : Research indicates that it can induce apoptosis in cancer cells, thereby reducing cell viability .

Biological Activity Summary

Activity Type Description Research Findings
AntimicrobialInhibits growth of bacteria and fungi.Minimum inhibitory concentration (MIC) assays show effectiveness against various strains .
AnticancerInduces apoptosis in cancer cell lines.Reduces cell viability significantly in treated cultures .
NeuroprotectivePotential therapeutic effects for neurological disorders such as Alzheimer’s and Parkinson’s disease.Studies on animal models show positive outcomes in neuronal health .
Sensor TechnologyUsed in the development of chemical sensors due to selective binding capabilities.Demonstrated sensitivity toward specific analytes .

Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers conducted MIC assays against various bacterial strains. The compound showed promising results with MIC values comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. Using MTT assays, researchers found that this compound significantly reduced cell viability in several tested lines. Flow cytometry analysis further confirmed its ability to induce apoptosis .

Neuroprotective Effects

Research into the neuroprotective effects revealed that this compound could mitigate neuronal damage in models of neurodegenerative diseases. Behavioral assays indicated improved cognitive function in treated animals compared to controls .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Unique Features Biological Activity
(5-Chloro-1,3-thiazol-4-yl)methanesulfonamideChlorine substitution; less reactive than bromine variantModerate antimicrobial activity
(5-Methyl-1,3-thiazol-4-yl)methanesulfonamideMethyl group reduces reactivity; potential for different interactionsLimited cytotoxic effects
(5-Phenyl-1,3-thiazol-4-yl)methanesulfonamideAromatic ring increases stability; may affect binding affinityVariable efficacy in cancer models

The bromine substitution in this compound enhances its reactivity and interaction with biological targets compared to these analogs .

Properties

IUPAC Name

(5-bromo-1,3-thiazol-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWQIDTIMAZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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